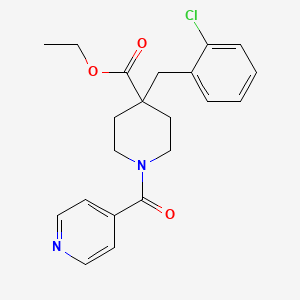
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol, also known as DCPIB, is a small molecule inhibitor that has been used in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
作用機序
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol blocks chloride channels by binding to the intracellular side of the channel pore. The binding of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol to the channel pore causes a conformational change that prevents chloride ions from passing through the channel. This results in the inhibition of chloride ion flux and subsequent cell volume regulation.
Biochemical and Physiological Effects
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell migration and invasion in various cancer cell lines. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has several advantages for lab experiments. It is a small molecule inhibitor that is easy to use and has a relatively high yield in synthesis. Additionally, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been extensively studied and has been shown to have a wide range of biochemical and physiological effects. However, there are also limitations to using 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol in lab experiments. It has been found to have off-target effects on other ion channels, which can complicate data interpretation. Additionally, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has a short half-life in vivo, which can limit its effectiveness in animal studies.
将来の方向性
There are several future directions for research on 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol. One area of interest is the development of more specific chloride channel blockers that do not have off-target effects. Additionally, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been shown to have anti-cancer effects, and further research is needed to determine its potential as a cancer therapeutic. Finally, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been found to have anti-inflammatory effects, and more research is needed to determine its potential as an anti-inflammatory agent.
Conclusion
In conclusion, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol is a small molecule inhibitor that has been extensively used in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in multiple fields. The synthesis method of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol is relatively simple and has a high yield. While there are limitations to using 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol in lab experiments, its potential as a research tool and therapeutic agent makes it a promising area for future research.
合成法
The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol involves the reaction of 1-naphthylamine with 3,6-dichlorocarbazole in the presence of a base, followed by the reaction of the resulting product with 2-propanol. The final product is obtained after purification using column chromatography. The yield of the synthesis method is relatively high, making it a cost-effective way to produce 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol.
科学的研究の応用
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been extensively used in scientific research as a chloride channel blocker. It has been found to inhibit volume-regulated anion channels (VRACs) and calcium-activated chloride channels (CaCCs) in various cell types. This compound has been used to study the role of chloride channels in various physiological processes such as cell volume regulation, cell migration, and apoptosis.
特性
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O/c26-17-8-10-24-21(12-17)22-13-18(27)9-11-25(22)29(24)15-19(30)14-28-23-7-3-5-16-4-1-2-6-20(16)23/h1-13,19,28,30H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHYVEROOBDYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140538.png)
![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)


![2-(4-chlorophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5140571.png)
![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)
![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)
![9-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5140618.png)

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5140625.png)
![methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)